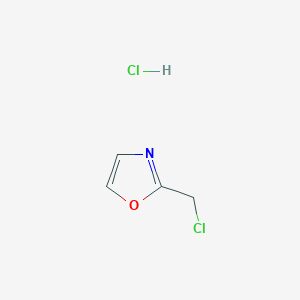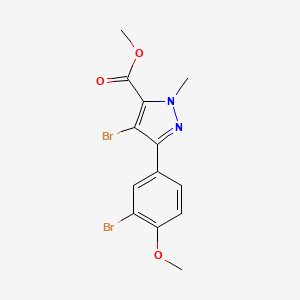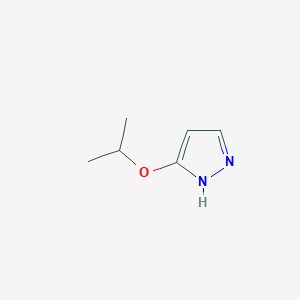![molecular formula C20H18ClN3O3 B2489901 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 1903158-39-3](/img/structure/B2489901.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is an organic compound with a complex structure, known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a unique configuration, combining an oxazepine ring, an indole moiety, and a carboxamide group, which contributes to its distinctive chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multi-step procedures:
Formation of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one: : This key intermediate is synthesized through a cyclization reaction involving chlorinated aromatic compounds and suitable amines under controlled conditions.
Attachment of the Indole Moiety: : The indole group is introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
Carboxamide Formation: : The final step involves the conversion of the intermediate into the carboxamide compound using amide coupling reagents under optimal temperature and pressure conditions.
Industrial Production Methods
For large-scale production, the following methods are typically employed:
Batch Processing: : The synthesis is conducted in large reactors where each step is meticulously controlled to ensure high yield and purity.
Flow Chemistry: : Continuous flow reactors can be used to streamline the synthesis process, allowing for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxazepine derivatives.
Reduction: : Reduction reactions can yield different isomers or reduced forms, altering the oxazepine and indole structures.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the chloro and indole groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, alkylating agents.
Major Products
Depending on the reaction conditions, major products include various oxazepine and indole derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide serves as a valuable intermediate in organic synthesis, allowing the exploration of complex chemical spaces and the development of novel compounds with potential utility in pharmaceuticals.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecular targets, contributing to the understanding of its biochemical and pharmacological properties.
Medicine
Medicinal chemists are interested in this compound due to its potential therapeutic effects, particularly in designing drugs for various diseases. Its unique structure provides a scaffold for developing new pharmacophores with enhanced efficacy and reduced side effects.
Industry
In the industrial sector, it is utilized in the synthesis of fine chemicals, agrochemicals, and materials science applications, demonstrating its versatility across different domains.
Mécanisme D'action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. Its effects are mediated through modulation of signaling pathways and enzyme activity, leading to desired biological outcomes. The unique configuration of the oxazepine and indole moieties plays a crucial role in its binding affinity and specificity toward these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide
Uniqueness
What sets N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide apart is the presence of the chloro group, which enhances its chemical reactivity and potential biological activity. Its combination of an oxazepine ring and indole moiety also contributes to its distinct pharmacological profile, making it a unique and valuable compound for scientific research and industrial applications.
Need anything else?
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVHLZNYLHJFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)
![3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2489825.png)
![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)






![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2489840.png)
